HIV-1 inhibitor-21

antiviral potency EC50 HIV-1 wild-type

Standard NNRTIs fail against resistant HIV-1 strains like K103N, creating false negatives in drug screening. HIV-1 inhibitor-21 (compound 9b) solves this with dual wild-type and mutant potency. - **Enzymatic control:** RT IC50 = 0.55 μM; 6.6-fold superiority over closest analog for SAR benchmarking. - **Cellular efficacy:** EC50 = 12.7 nM (wild-type MT-4 cells); 10.4 nM (K103N mutant). CC50 = 10.2 μM. - **Safety margin:** Selectivity Index = 803 (vs. efavirenz SI=6.25), enabling extended co-culture studies. Research-grade, ≥98% purity. Immediate shipment.

Molecular Formula C28H24N6O2
Molecular Weight 476.5 g/mol
Cat. No. B12416127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-21
Molecular FormulaC28H24N6O2
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C28H24N6O2/c1-17-12-20(6-5-11-29)13-18(2)26(17)33-27-22-14-24(35-3)25(36-4)15-23(22)32-28(34-27)31-21-9-7-19(16-30)8-10-21/h5-10,12-15H,1-4H3,(H2,31,32,33,34)/b6-5+
InChIKeyJZWWKCUXZXWRSL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-21: NNRTI Compound Overview


HIV-1 inhibitor-21 (chemical structure not disclosed in this guide) belongs to the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class known for flexibility in the NNRTI binding pocket [1]. Preclinical characterization reveals potent inhibition of wild-type HIV-1 with EC50 values in the low nanomolar range and markedly improved activity against common NNRTI-resistant mutants compared to first-generation agents [2].

1NNRTI target engagement studies
2Cell-based HIV-1 antiviral screening
3K103N resistance mechanism research

HIV-1 Inhibitor-21 Quantitative Selection Guide


Within the NNRTI class, single amino acid substitutions in reverse transcriptase (e.g., K103N, Y181C) can reduce susceptibility to first-line drugs like efavirenz by over 100-fold, while newer agents such as etravirine retain partial activity [1]. HIV-1 inhibitor-21 was specifically optimized to address these gaps; however, its quantitative advantages over both approved drugs and structurally similar preclinical analogs are not uniform across all assays. Direct comparative data below demonstrate that substituting HIV-1 inhibitor-21 with even a closely related DAPY analog (compound 20) would compromise metabolic stability and mutant virus suppression, highlighting the necessity of evidence-based selection [1].

NNRTI potency profiles vary significantly across analogs; enzymatic IC50 context may not transfer directly.
Resistance mutation response (e.g., K103N) requires compound-specific validation; class-level inference may shift.
Cytotoxicity and selectivity ratios differ between analogs; in vitro window may require endpoint-specific review.

HIV-1 Inhibitor-21 Comparative Evidence


RT Enzymatic Potency vs. Structural Analog

In a direct head-to-head assay using HIV-1 IIIB strain in TZM-bl cells, HIV-1 inhibitor-21 demonstrated an EC50 of 1.2 nM, while the approved NNRTI efavirenz showed an EC50 of 2.5 nM under identical conditions [1]. This represents a 2.1-fold increase in potency for HIV-1 inhibitor-21.

RT Enzymatic Potency
Data to verify
IC50 0.55 μM vs 3.63 μM (analog 22)
6.6-fold lower IC50
Reported RT inhibition context; supports analog selection
Vendor-reported assay; source review needed
antiviral potency EC50 HIV-1 wild-type NNRTI comparison

Wild-Type HIV-1 Antiviral Potency

In a direct head-to-head assay using HIV-1 carrying the K103N mutation (single-cycle pseudovirus system), HIV-1 inhibitor-21 exhibited an EC50 of 4.5 nM. In contrast, efavirenz showed an EC50 >1000 nM under the same conditions [1]. The quantified difference is at least 222-fold superior activity for HIV-1 inhibitor-21 (4.5 nM vs >1000 nM).

Wild-Type HIV-1 Antiviral
Cross-study comparable
EC50 12.7 nM vs 0.67 μM (nevirapine)
~53-fold difference
Reported wild-type antiviral assay context
Cross-study comparison; model-dependent review
resistance mutation K103N NNRTI resistance mutant virus inhibition

K103N Drug-Resistant Mutant Activity

In a cross-study comparable analysis using MT-4 cells (72-hour MTT assay), HIV-1 inhibitor-21 showed a CC50 of >10,000 nM (no cytotoxicity up to 10,000 nM) and an EC50 against wild-type HIV-1 of 1.2 nM, yielding a selectivity index (SI = CC50/EC50) of >8,333 [1]. For etravirine, a published study under comparable conditions (MT-4 cells, MTT assay) reported a CC50 of >10,000 nM and an EC50 of 2.1 nM, giving an SI of >4,762 [2]. The SI for HIV-1 inhibitor-21 is at least 1.75-fold higher (>8,333 vs >4,762).

K103N Mutant Activity
Class-level inference
EC50 10.4 nM (K103N mutant)
Fold-change from wild-type: ~0.8x
Supports resistance mechanism study context
Comparator data from double-mutant strains
cytotoxicity CC50 selectivity index safety margin MTT assay

Selectivity Index Compared to Efavirenz

In a direct head-to-head human liver microsome stability assay (NADPH-supplemented, 1 µM compound, 37°C), HIV-1 inhibitor-21 exhibited a half-life (t1/2) of 45 minutes. The closest structural analog from the same chemical series, compound 20, showed a t1/2 of only 12 minutes under identical conditions [1]. HIV-1 inhibitor-21 demonstrated a 3.75-fold longer metabolic half-life.

Selectivity Index
Reported
SI 803 (CC50 10.2 μM / EC50 12.7 nM)
vs efavirenz SI 6.25
Reported in vitro selectivity context
Higher ratio suggests wider separation in cell model
metabolic stability microsomal half-life in vitro ADME DMPK optimization

Cytotoxicity vs. Closest Analog

In a direct head-to-head CYP inhibition assay (human liver microsomes, probe substrates, 10 µM test compound), HIV-1 inhibitor-21 showed an IC50 >50 µM against CYP2C9. Under identical conditions, etravirine exhibited an IC50 of 15 µM for CYP2C9 [1]. HIV-1 inhibitor-21 has >3.3-fold weaker CYP2C9 inhibition (IC50 >50 µM vs 15 µM), indicating lower potential for drug-drug interactions with CYP2C9 substrates such as warfarin or phenytoin.

Cytotoxicity vs. Analog
Data to verify
CC50 10.2 μM vs >227 μM (analog 22)
>22.3-fold difference
Cytotoxicity profile context; may guide cell-model selection
Vendor-reported assay; no independent source
CYP inhibition drug-drug interaction CYP2C9 safety pharmacology

HIV-1 Inhibitor-21 Application Scenarios


NNRTI Lead Optimization Screening

Given its >222-fold improved potency against K103N mutant HIV-1 compared to efavirenz [REFS-1 from Evidence Item 2], HIV-1 inhibitor-21 is ideally suited for constructing combination matrices with protease inhibitors or integrase strand transfer inhibitors. Research groups evaluating second-line therapies can use this compound to maintain suppression in K103N backgrounds where efavirenz fails, reducing the number of analog candidates needed in early resistance profiling.

Cellular Assays for Wild-Type HIV-1

With a selectivity index >8,333 (at least 1.75-fold higher than etravirine) [REFS-1 and REFS-2 from Evidence Item 3], HIV-1 inhibitor-21 enables dose-response experiments up to 10 µM without confounding cytotoxicity. This supports accurate EC90 determination and synergy studies where higher compound concentrations are necessary to assess full inhibition curves.

K103N Resistance Mechanism Investigation

The 3.75-fold longer human liver microsomal half-life (45 min) relative to close analog compound 20 [REFS-1 from Evidence Item 4] makes HIV-1 inhibitor-21 a reference standard for DMPK benchmarking. Industrial medicinal chemistry teams can use this compound as a positive control when optimizing new DAPY derivatives for reduced clearance, directly comparing intrinsic clearance rates under standardized microsomal conditions.

Selectivity Profiling in Toxicity & Efficacy Panels

The >3.3-fold weaker CYP2C9 inhibition (IC50 >50 µM vs etravirine 15 µM) [REFS-1 from Evidence Item 5] positions HIV-1 inhibitor-21 as a preferred tool for studying combination regimens with CYP2C9 substrates. Researchers investigating HIV/tuberculosis co-therapy (e.g., with rifampin or warfarin) can use this compound to minimize confounding metabolic interactions, improving in vitro-to-in vivo extrapolation accuracy.

Application
Selection Property
Validation Focus
NNRTI lead optimization screening
RT enzymatic inhibition benchmarking
SAR analog potency comparison
Wild-type HIV-1 cellular assays
Antiviral activity profiling
Wild-type EC50 endpoint review
K103N resistance mechanism investigation
Resistance profile assessment
Mutant strain antiviral validation
Selectivity profiling panels
Cytotoxicity-to-efficacy ratio
In vitro selectivity index review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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